Home > Products > Building Blocks P6740 > 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine - 943323-55-5

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Catalog Number: EVT-1731285
CAS Number: 943323-55-5
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine is a potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma. []
  • Relevance: This compound shares a core 1H-pyrrolo[2,3-b]pyridine structure with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. The presence of various substituents on the core structure highlights the potential for modifications to the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold for developing compounds with specific biological activities. (See []: https://www.semanticscholar.org/paper/b588ba1b63aadd1f51f0ddb3c5c35f8f5ca5a2c1)

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib. Pexidartinib is a known CSF-1R inhibitor. [, ]
  • Relevance: Both this compound and 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine contain the 1H-pyrrolo[2,3-b]pyridine core. This highlights the structural importance of this specific scaffold in medicinal chemistry, particularly for developing kinase inhibitors. (See []: https://www.semanticscholar.org/paper/c9bdd5f4f39cac905404399ff61ad3e946451e6c, []: https://www.semanticscholar.org/paper/f3799753cf7ace32c2b49b6f75fd2d79aa0882dd )

2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol

  • Compound Description: Identified through pharmacophore modeling and docking studies, this compound shows potential as an anticancer agent targeting CDK9/cyclin T1 kinase. []
  • Relevance: This compound, like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, features a central 1H-pyrrolo[2,3-b]pyridine unit. Its identification as a potential anticancer agent further emphasizes the versatility of this scaffold for developing molecules with therapeutic applications. (See []: https://www.semanticscholar.org/paper/6c1a827a64ae9596b937a292a167025d5cd3d876)

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor. It displays sub-nanomolar potency in pseudotype infectivity assays and exhibits a favorable pharmacokinetic profile. []
  • Relevance: While this compound contains a 1H-pyrrolo[2,3-c]pyridine core, it differs from 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine in the arrangement of the nitrogen atom within the pyrrole ring. Comparing the activities of these isomers can provide insights into the structure-activity relationships within this class of compounds. (See []: https://www.semanticscholar.org/paper/e7a436d0b4f99d217355707cbd8daf32e28255e6)

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone

  • Compound Description: This compound acts as a highly potent, selective, and brain-penetrant ALK inhibitor. It demonstrates significant reduction of phosphorylated ALK levels in the hippocampus and prefrontal cortex in mice. []
  • Relevance: This compound, like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, features a 1H-pyrrolo[2,3-b]pyridine core. This highlights the potential of this scaffold for developing brain-penetrant drugs, a valuable property for drugs targeting CNS disorders. (See []: https://www.semanticscholar.org/paper/e7e15051782e813f69e2bf3e107d610d6e25a338)

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one

  • Compound Description: This compound is an analogue of 3,3-dibromo-1,3-dihydroindol-2-one and can be synthesized by reacting 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide. It is a precursor to the corresponding 2,3-dione, but the conversion is challenging. []
  • Relevance: This compound is relevant to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine as it showcases the reactivity of the pyrrolo[2,3-b]pyridine core towards electrophilic bromination, and the potential for further functionalization at the 2-position. (See []: https://www.semanticscholar.org/paper/7e6907c54689d7b99b2584dc763a318c606d61f0)
Overview

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 4-position and an amine group at the 6-position enhances its chemical reactivity and potential biological activity. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse applications in medicinal chemistry and material science.

Source

The compound can be synthesized through various organic reactions, often involving bromination and subsequent amination steps. It is commercially available from several chemical suppliers and can also be produced in laboratory settings using established synthetic methodologies.

Classification

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. This classification is significant because it indicates the compound's potential utility in pharmaceutical applications, particularly as an enzyme inhibitor or receptor modulator.

Synthesis Analysis

Methods

The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. A common method includes:

  1. Bromination: The initial step involves brominating 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  2. Amination: Following bromination, the compound undergoes amination with ammonia or primary amines under controlled conditions.

Technical Details

The reaction conditions for these steps often require specific temperatures and solvents to optimize yield and purity. For instance, the bromination may be conducted in an inert atmosphere to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular formula of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is C8H8BrN3C_8H_8BrN_3. Its structure features:

  • A bromine atom at position 4.
  • An amine group at position 6.
  • A fused pyrrole and pyridine ring system.

Data

The compound has a molecular weight of approximately 230.07 g/mol. Its structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine can participate in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to produce derivatives.
  2. Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
  3. Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck coupling, which are useful for synthesizing more complex molecules.

Technical Details

Common reagents used in these reactions include:

  • Palladium catalysts for coupling reactions.
  • Oxidizing agents like hydrogen peroxide for oxidation.
  • Reducing agents such as lithium aluminum hydride for reduction.
Mechanism of Action

Process

The mechanism of action for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine primarily involves its interaction with specific biological targets:

  1. Target Interaction: The compound has been shown to inhibit members of the Fibroblast Growth Factor Receptor family.
  2. Biochemical Pathways: It modulates FGFR signaling pathways, which are crucial in various cellular processes including cell proliferation and survival.

Data

Research indicates that this compound may lead to the inhibition of cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is typically characterized by:

  • A solid state at room temperature.
  • A melting point that varies based on purity but generally falls within a specific range that can be determined experimentally.

Chemical Properties

The compound exhibits:

  • Solubility in polar solvents due to its amine group.
  • Reactivity due to the presence of both bromine and amine functional groups, enabling various substitution reactions.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity levels and identify potential degradation products.

Applications

Scientific Uses

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has significant applications in various fields:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting cancer and other diseases.
  2. Biological Research: Utilized in studies focusing on enzyme inhibition and receptor modulation.
  3. Material Science: Investigated for its potential use in developing advanced materials with unique electronic properties.

This compound's diverse applications underscore its importance as a versatile intermediate in organic synthesis and drug development efforts.

Synthetic Methodologies for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Palladium-Catalyzed Cross-Coupling Strategies in 7-Azaindole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of 7-azaindoles, particularly at the C-4 position of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. The electron-deficient nature of the pyridine ring combined with the electron-rich pyrrole moiety creates unique regiochemical challenges, necessitating specialized catalytic systems. Research demonstrates that Pd(OAc)₂ with Xantphos ligand in dioxane solvent, using Cs₂CO₃ as base, achieves optimal results for C–N bond formation at C-4, yielding >95% coupled products with amides and amines. The bulky bidentate Xantphos ligand prevents catalyst aggregation and facilitates the reductive elimination step in the catalytic cycle, which is rate-determining for electron-deficient heterocycles [1] [6].

Table 1: Optimized Conditions for Pd-Catalyzed C–N Coupling at C-4

Catalyst SystemLigandBaseSolventReaction Time (h)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Dioxane295
Pd₂(dba)₃XantphosCs₂CO₃Dioxane590
Pd(OAc)₂SPhosCs₂CO₃Dioxane2445
Pd(OAc)₂XPhosCs₂CO₃Dioxane2461

For C–O bond formation with phenols, Pd(OAc)₂/Xantphos with K₂CO₃ in dioxane at 100°C proves essential, providing the first reported coupling of phenols with N-protected 4-bromo-7-azaindole derivatives. The higher oxophilicity of phenols versus amides necessitates the milder K₂CO₃ base to prevent esterification side reactions [1] [6].

Chemoselective Suzuki–Miyaura Arylation at C-2 Position

The C-2 position of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits preferential reactivity in Suzuki–Miyaura cross-coupling due to lower electron density compared to C-4. Chemoselective mono-arylation at C-2 is achieved using Pd₂(dba)₃ catalyst without phosphine ligands in toluene/water mixtures at 80°C. This system suppresses competing reduction and diarylation pathways, with electron-rich arylboronic acids providing higher yields (68–75%) than electron-deficient variants [3].

The chemoselectivity arises from faster oxidative addition at C-2 versus C-4, combined with controlled catalyst loading (1–2 mol %). Notably, the unprotected amine at C-6 remains intact under these conditions. Scaling to gram quantities maintains selectivity, with only trace amounts (<5%) of 2,4-diarylated byproducts observed. Catalyst screening reveals Pd₂(dba)₃ outperforms Pd(PPh₃)₄ (which causes reduction) and PEPPSI™-SIPr (promoting diarylation) [3].

Table 2: Chemoselectivity in C-2 Suzuki-Miyaura Arylation

Arylboronic AcidCatalystTemperature (°C)Mono:Diarylated RatioYield (%)
4-MeOC₆H₄B(OH)₂Pd₂(dba)₃80>20:171
C₆H₅B(OH)₂Pd₂(dba)₃80>15:175
4-HOCH₂C₆H₄B(OH)₂Pd₂(dba)₃8023:168
4-HOCH₂C₆H₄B(OH)₂Pd(OAc)₂808:151

Buchwald–Hartwig Amination for C–N Bond Formation at C-4/C-6 Positions

Buchwald–Hartwig amination at C-4 of 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine precursors requires meticulous optimization due to competing reactions at C-2. RuPhos Pd G2 precatalyst with RuPhos ligand in anhydrous tert-butanol enables efficient amination of SEM-protected derivatives (94% conversion in 5 minutes). However, unprotected 4-chloro-7-azaindoles yield only 33% amination product due to catalyst poisoning by the acidic N–H proton (pKa ~4.9) [1] [3].

For amination at the C-6 amine group, in situ protection is essential. The primary amine functionality undergoes undesired coordination to palladium catalysts, leading to dehalogenation byproducts. Successful strategies employ temporary Boc protection before C–N coupling, followed by acidic deprotection. Amino acid esters couple efficiently using Pd(OAc)₂/Xantphos/Cs₂CO₃ in dioxane, but require stoichiometric protection of the amino ester nitrogen to prevent cyclization [1] [4].

Protection/Deprotection Strategies for N-1 and Reactive Amine Groups

N-1 Protection: The pyrrolic nitrogen requires protection before C-4 functionalization due to its acidity and competing metalation. SEM (trimethylsilylethoxymethyl) and benzyl groups are most effective:

  • SEM protection enables subsequent lithiation and Pd-catalyzed reactions but poses deprotection challenges with formaldehyde release causing tricyclic side products [3]
  • Benzyl protection facilitates hydrogenolytic removal (Pd/C, H₂), but limits compatibility with reducible functionalities [7]

C-6 Amine Protection: Boc (tert-butyloxycarbonyl) protection is optimal:

  • Installed with Boc₂O in THF/water at 25°C
  • Removed with TFA in DCM (25% v/v, 2–12 h) without affecting the 7-azaindole core [4] [7]

Orthogonal protection using SEM at N-1 and Boc at C-6 allows sequential functionalization. Deprotection must follow the sequence SEM removal first (HCl/MeOH) then Boc cleavage to prevent SEM migration to the C-6 amine [3] [7].

Challenges in Halogen-Metal Exchange Reactions for Bromine Substitution

Lithium-halogen exchange at C-4 bromine is complicated by:

  • Competing Nucleophilic Displacement: The C-4 bromine undergoes facile nucleophilic substitution (krel > 100 vs aryl bromides) with organolithium reagents, yielding reduction byproducts [5]
  • Regiochemical Ambiguity: Metalation at C-2 competes due to lower electron density, particularly in unprotected derivatives
  • Temperature Sensitivity: Exchange at –78°C is required to prevent decomposition, but side reactions still occur at >20% [5]

Table 3: Halogen-Metal Exchange Challenges and Solutions

ReactionConditionsMajor IssueMitigation Strategy
nBuLi exchange at C-4 BrTHF, –78°CNucleophilic displacement (40–60%)Use TMP-zincate for directed metalation
iPrMgCl·LiCl exchange0°C to 25°CLow conversion (15–30%)TurboGrignard (iPrMgCl·LiCl) at 40°C
Halogen-zinc exchangeRTCompatibility with C-6 amineIn situ protection with Boc₂O

TurboGrignard reagents (iPrMgCl·LiCl) enable functional-group-tolerant exchange at higher temperatures (0–40°C) without epimerization of chiral centers. Zinc-halogen exchange using Li[ZnBu₃] provides superior chemoselectivity for subsequent Negishi couplings, particularly with Boc-protected amines [5] [8].

Properties

CAS Number

943323-55-5

Product Name

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)N)Br

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.